

Application Notes and Protocols for CY3-YNE in Super-Resolution Microscopy (STORM)

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Compound of Interest

Compound Name: CY3-YNE

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Introduction to CY3-YNE in STORM

Stochastic Optical Reconstruction Microscopy (STORM) is a super-resolution imaging technique that overcomes the diffraction limit of light microscopy, enabling the visualization of cellular structures at the nanoscale.[1] The principle of STORM relies on the sequential activation and time-resolved localization of individual photoswitchable fluorophores.[1] Cyanine dyes, such as Cy3, are widely used in STORM due to their favorable photophysical properties.[2][3]

CY3-YNE is a derivative of the Cy3 fluorophore that incorporates a terminal alkyne (-YNE) group. This functional group makes it particularly well-suited for covalent labeling of biomolecules through a highly specific and efficient bioorthogonal reaction known as "click chemistry".[4] This allows for the precise attachment of **CY3-YNE** to proteins, nucleic acids, and other molecules of interest that have been functionalized with a complementary azide group.

In the context of STORM, CY3 can be used in two main ways:

- As a direct photoswitchable fluorophore: While not the brightest or most photostable dye for single-color STORM, Cy3 exhibits photoswitching behavior in the presence of a thiol-containing imaging buffer, allowing for its localization.[3]

- As an "activator" dye in a dye-pair system: This is a more common application where CY3 is paired with a "reporter" dye, such as Alexa Fluor 647 or Cy5. In this scheme, the CY3 "activator" facilitates the reactivation of the nearby "reporter" dye from a dark state to a fluorescent state upon illumination with a specific wavelength. This allows for robust and repeated photoswitching of the reporter dye, which is then localized to reconstruct the super-resolution image.^{[1][2]} This multicolor capability is a significant advantage of using activator-reporter pairs.^[1]

Quantitative Performance Data

The selection of an appropriate fluorophore is critical for achieving high-quality STORM images. Key performance parameters include the number of photons detected per switching event (brightness), the on/off duty cycle, and photostability. The following table summarizes quantitative data for Cy3 and Cy3B, which are structurally similar to **CY3-YNE** and serve as a good reference for its expected performance in STORM. This data is adapted from the comprehensive study by Dempsey et al., 2011.^[5]

Fluorophore	Excitation Max (nm)	Emission Max (nm)	Photons per Switching Event	On/Off Duty Cycle	Photostability (Survival Fraction after 60s)	Recommended Use in STORM
Cy3	~550	~570	~600	~0.001	~0.2	Activator dye, acceptable for single-color imaging
Cy3B	~558	~572	~1500	~0.0005	~0.5	Activator dye, improved photostability over Cy3

Note: The performance of **CY3-YNE** may vary slightly from the values presented for Cy3 and Cy3B due to the presence of the alkyne group. It is recommended to empirically optimize imaging conditions for **CY3-YNE** labeled samples.

Experimental Protocols

Protocol 1: Labeling of Proteins/Antibodies with **CY3-YNE** via Click Chemistry

This protocol describes the labeling of azide-modified proteins or antibodies with **CY3-YNE** for STORM imaging.

Materials:

- Azide-modified protein or antibody (e.g., produced using non-canonical amino acid incorporation)
- **CY3-YNE**
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Copper(II) sulfate (CuSO_4)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
- Sodium ascorbate
- Phosphate-buffered saline (PBS), pH 7.4
- Protein purification column (e.g., gel filtration or dialysis cassette)

Procedure:

- Prepare Stock Solutions:
 - **CY3-YNE**: Dissolve **CY3-YNE** in anhydrous DMF or DMSO to a final concentration of 10 mM. Store protected from light at -20°C .

- Copper(II) sulfate: Prepare a 50 mM stock solution in water.
- THPTA: Prepare a 250 mM stock solution in water.
- Sodium Ascorbate: Prepare a 500 mM stock solution in water immediately before use.
- Labeling Reaction:
 - Dissolve the azide-modified protein/antibody in PBS to a concentration of 1-5 mg/mL.
 - In a microcentrifuge tube, combine the following in order:
 - Azide-modified protein/antibody solution.
 - **CY3-YNE** stock solution (aim for a 5-10 fold molar excess of dye to protein).
 - Premix the copper catalyst: Combine the 50 mM CuSO₄ and 250 mM THPTA solutions in a 1:5 molar ratio and add to the reaction mixture to a final copper concentration of 1-2 mM.
 - Add the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM to initiate the click reaction.
 - Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.
- Purification:
 - Remove the unreacted **CY3-YNE** from the labeled protein/antibody conjugate using a suitable protein purification method such as gel filtration (e.g., Sephadex G-25) or dialysis.
 - The purified conjugate should be stored at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol and store at -20°C.
- Characterization (Optional but Recommended):
 - Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~550 nm (for CY3). The DOL is a critical parameter for

STORM performance, and a DOL of 1-3 is often optimal.

Protocol 2: Immunofluorescence Staining for STORM Imaging

This protocol provides a general guideline for immunostaining cells with **CY3-YNE** labeled antibodies.

Materials:

- Cells grown on #1.5 glass coverslips
- Paraformaldehyde (PFA) for fixation
- Triton X-100 for permeabilization
- Blocking buffer (e.g., 3% BSA in PBS)
- Primary antibody
- **CY3-YNE** labeled secondary antibody
- PBS

Procedure:

- Cell Fixation and Permeabilization:
 - Fix cells with 4% PFA in PBS for 10-15 minutes at room temperature.
 - Wash three times with PBS.
 - Permeabilize cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.
 - Wash three times with PBS.
- Blocking:

- Incubate the coverslips in blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.
- Antibody Incubation:
 - Dilute the primary antibody in blocking buffer to its optimal concentration and incubate with the cells for 1-2 hours at room temperature or overnight at 4°C.
 - Wash three times with PBS.
 - Dilute the **CY3-YNE** labeled secondary antibody in blocking buffer and incubate for 1 hour at room temperature, protected from light.
 - Wash three times with PBS.
- Post-fixation (Optional):
 - To further stabilize the labeling, you can post-fix the cells with 4% PFA for 10 minutes.
- Preparation for Imaging:
 - The sample is now ready for mounting in a STORM imaging buffer.

Protocol 3: STORM Imaging Buffer Preparation

The composition of the imaging buffer is crucial for inducing the photoswitching of cyanine dyes. A common formulation includes an oxygen scavenging system and a thiol.

Materials:

- Buffer A: 50 mM Tris-HCl (pH 8.0), 10 mM NaCl
- Buffer B: 50 mM Tris-HCl (pH 8.0), 10 mM NaCl, 10% (w/v) glucose
- GLOX solution: 14 mg glucose oxidase + 50 μ L catalase (17 mg/mL) in 200 μ L Buffer A
- 2-Mercaptoethanol (BME) or Cysteamine (MEA)

Procedure:

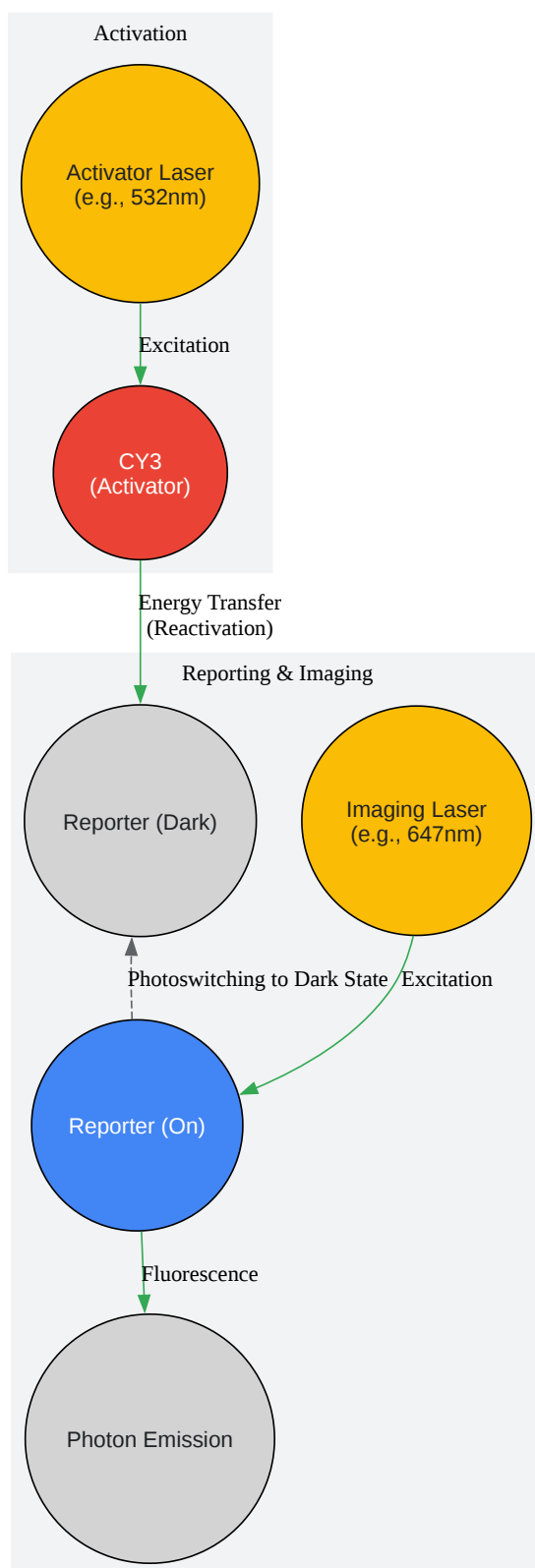
- Prepare the final imaging buffer immediately before use.
- For a final volume of 1 mL, mix:
 - 985 μ L of Buffer B
 - 5 μ L of GLOX solution
 - 10 μ L of 1 M BME or 100 μ L of 1 M MEA
- Gently mix and add to the sample chamber. The buffer is typically effective for 1-2 hours.

Visualizations



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Caption: Workflow for STORM imaging using **CY3-YNE**.



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Caption: Signaling pathway for dye-pair STORM with CY3 as the activator.

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